
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロ-5-(トリフルオロメチル)フェニル)-3-(ジフェニルメチル)尿素は、塩素化フェニル基、トリフルオロメチル基、およびジフェニルメチル尿素部分の存在によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(2-クロロ-5-(トリフルオロメチル)フェニル)-3-(ジフェニルメチル)尿素の合成は、一般的に2-クロロ-5-(トリフルオロメチル)フェニルイソシアネートとジフェニルメチルアミンとの反応を含みます。この反応は、しばしばジクロロメタンまたはトルエンなどの溶媒中で、0〜25℃の温度範囲で、制御された条件下で行われます。この反応は、中間体カルバメートの形成を経て進行し、その後環化して目的の尿素化合物を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合があります。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上する可能性があります。さらに、再結晶やクロマトグラフィーなどの精製工程が採用され、高純度の化合物が得られます。
化学反応の分析
反応の種類
1-(2-クロロ-5-(トリフルオロメチル)フェニル)-3-(ジフェニルメチル)尿素は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、対応する酸化生成物を形成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、還元された誘導体の形成をもたらします。
置換: 塩素化フェニル基は、アミンやチオールなどの求核試薬と求核置換反応を起こし、置換された生成物を形成します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常は水性または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。反応はしばしばエーテルやテトラヒドロフランなどの無水溶媒中で行われます。
置換: アミン、チオール。反応は、ジメチルホルムアミドやアセトニトリルなどの極性溶媒中で行われます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化またはカルボキシル化された誘導体が得られる場合があり、置換反応によりさまざまな置換された尿素化合物が生成される可能性があります。
科学研究への応用
1-(2-クロロ-5-(トリフルオロメチル)フェニル)-3-(ジフェニルメチル)尿素は、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、潜在的な治療薬として調査されています。
産業: 特殊化学品や材料の開発に使用されています。
科学的研究の応用
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
1-(2-クロロ-5-(トリフルオロメチル)フェニル)-3-(ジフェニルメチル)尿素の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節することにより、その効果を発揮する可能性があります。正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
- 2-クロロ-5-(トリフルオロメチル)フェニル酢酸
- 2-クロロ-5-(トリフルオロメチル)フェニルイソシアネート
- 2-クロロ-5-(トリフルオロメチル)フェニルアセトフェノン
ユニークさ
1-(2-クロロ-5-(トリフルオロメチル)フェニル)-3-(ジフェニルメチル)尿素は、トリフルオロメチル基とジフェニルメチル尿素部分の両方の存在によってユニークです。これらの官能基の組み合わせにより、さまざまな用途に役立つ独自の化学的および物理的特性が与えられます。
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenylacetophenone
Uniqueness
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea is unique due to the presence of both a trifluoromethyl group and a diphenylmethyl urea moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C21H16ClF3N2O |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
1-benzhydryl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H16ClF3N2O/c22-17-12-11-16(21(23,24)25)13-18(17)26-20(28)27-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,26,27,28) |
InChIキー |
BLPCCGMJEAFIPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)


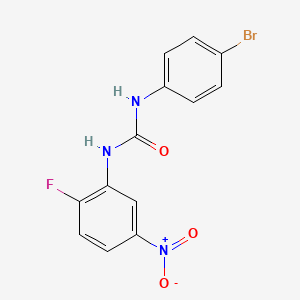

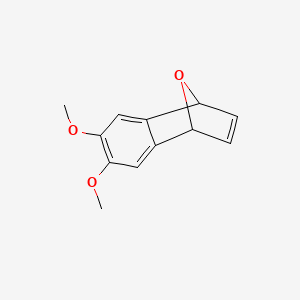


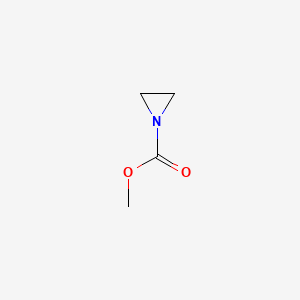
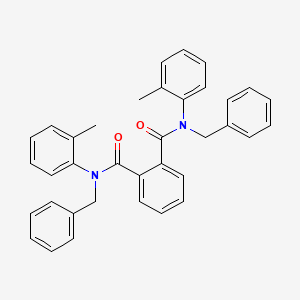


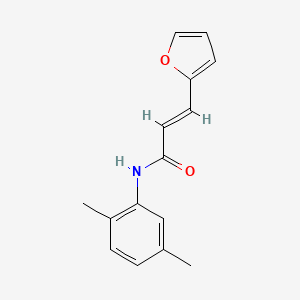
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
